molecular formula C15H11N3O5S B15012307 1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone

1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone

Cat. No.: B15012307
M. Wt: 345.3 g/mol
InChI Key: NSYOXQIIQBMPOY-UHFFFAOYSA-N
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Description

3-(4-acetylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylanilino group, a nitro group, and a benzisothiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the Friedel-Crafts acylation of aniline derivatives to introduce the acetyl group, followed by nitration to add the nitro group. The final step involves the formation of the benzisothiazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetyl group can be hydrolyzed to form the corresponding amine.

    Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as acidic or basic environments, temperature, and solvent choice play a crucial role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the acetyl group results in the formation of aniline derivatives.

Scientific Research Applications

3-(4-acetylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-acetylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzisothiazole ring can interact with various biological macromolecules. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetylanilino)acetic acid
  • 3-(4-acetylanilino)-2-phenyl-1H-inden-1-one
  • 4-anilino-2-phenyl-1H-inden-1-one

Uniqueness

Compared to similar compounds, 3-(4-acetylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione stands out due to its unique combination of functional groups and the presence of the benzisothiazole ring.

Properties

Molecular Formula

C15H11N3O5S

Molecular Weight

345.3 g/mol

IUPAC Name

1-[4-[(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]ethanone

InChI

InChI=1S/C15H11N3O5S/c1-9(19)10-2-4-11(5-3-10)16-15-13-7-6-12(18(20)21)8-14(13)24(22,23)17-15/h2-8H,1H3,(H,16,17)

InChI Key

NSYOXQIIQBMPOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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